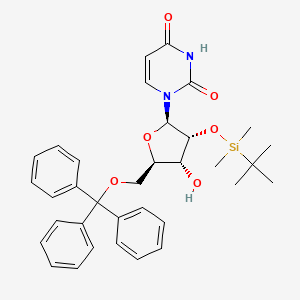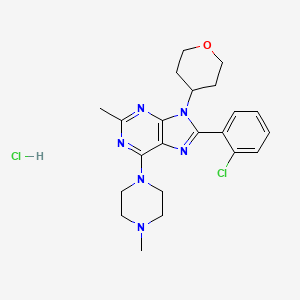
8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methylpiperazine moiety, and a tetrahydropyran ring, all attached to a purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the chlorophenyl group, the methylpiperazine moiety, and the tetrahydropyran ring. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is often purified using techniques like recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9H-purine: Lacks the tetrahydropyran ring.
8-(2-chlorophenyl)-2-Methyl-9-(tetrahydro-2H-pyran-4-yl)-9H-purine: Lacks the methylpiperazine moiety.
Uniqueness
The presence of both the methylpiperazine moiety and the tetrahydropyran ring in 8-(2-chlorophenyl)-2-Methyl-6-(4-Methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (hydrochloride) makes it unique compared to similar compounds
Properties
Molecular Formula |
C22H28Cl2N6O |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine;hydrochloride |
InChI |
InChI=1S/C22H27ClN6O.ClH/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23;/h3-6,16H,7-14H2,1-2H3;1H |
InChI Key |
UBHKKVDJYFNWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
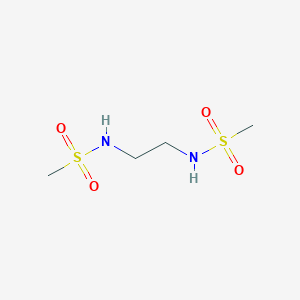


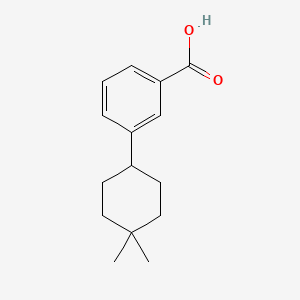
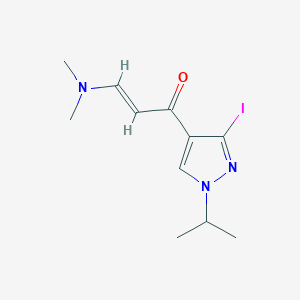
![7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12836020.png)
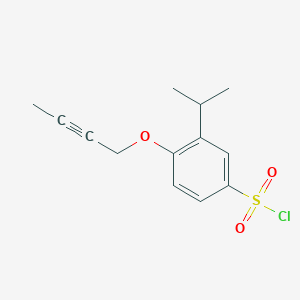
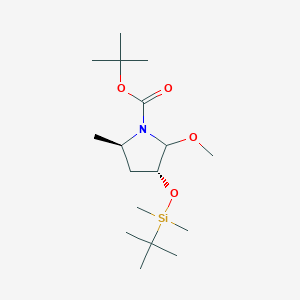
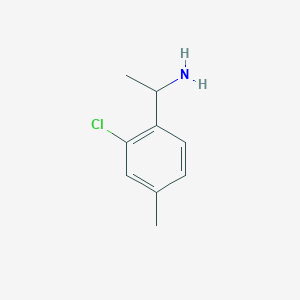
![3-Pyridinecarboxaldehyde, 5-(1-buten-1-yl)-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836049.png)

![7-Bromo-2-chlorofuro[3,2-d]pyrimidine](/img/structure/B12836055.png)
